N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)propanamide
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Overview
Description
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity with other substances .Mechanism of Action
Target of Action
The primary target of N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)propanamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This action plays a significant role in various cellular processes, including cell signaling, growth, and division. In some cases, they can contribute to the development of cancer when mutated or overexpressed .
Mode of Action
This compound specifically inhibits the activity of tyrosine kinases . By blocking these enzymes, it can disrupt the signaling pathways they regulate, leading to the inhibition of cell growth and proliferation
Biochemical Pathways
The inhibition of tyrosine kinases affects multiple biochemical pathways. These enzymes are involved in many signaling pathways that regulate cell growth and division. When these pathways are disrupted, it can lead to the inhibition of cell proliferation and potentially induce cell death
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth and proliferation due to the disruption of tyrosine kinase activity . This can potentially lead to cell death, providing a mechanism for its potential use in treating conditions characterized by overactive cell proliferation, such as cancer .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-3-19(26)23-16-9-11-17(12-10-16)24-20-21-14(2)13-18(25-20)22-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,23,26)(H2,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYPHAYJLWSKAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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